1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is a chemical compound that belongs to the piperazine class of molecules. Its structure features a piperazine ring substituted at the first position with a 3-chlorophenyl group and at the fourth position with a propyl chain that is further substituted with a 2-methylpropoxy group. This compound has garnered attention due to its potential pharmacological properties.
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine has been studied for its potential biological activities, particularly in relation to:
The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine typically involves several steps:
Interaction studies are critical for understanding how 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine interacts with biological systems. These studies often focus on:
Several compounds share structural similarities with 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine. These include:
Compound Name | Structure | Unique Features |
---|---|---|
Trazodone | 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Known antidepressant with a triazole ring |
1-(3-Chlorophenyl)piperazine | C10H13ClN2 | Base structure for many derivatives |
1-(4-Chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine | Similar substitution pattern but different phenyl group | Variation in biological activity due to structural changes |
The unique combination of substituents on the piperazine ring in 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may confer distinct pharmacological properties compared to its analogs. Its specific interaction profile with neurotransmitter receptors could lead to differential therapeutic effects.
Nucleophilic displacement reactions remain foundational for introducing substituents onto the piperazine ring. The 3-chlorophenyl group in 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is typically installed via SNAr (nucleophilic aromatic substitution) or alkylation pathways. A study leveraging DABCO (1,4-diazabicyclo[2.2.2]octane) quaternary salts demonstrated that preactivation of the piperazine nitrogen with methylating agents facilitates subsequent nucleophilic attack by 3-chlorophenol derivatives. For instance, treating DABCO with methyl iodide generates a quaternary ammonium intermediate, which undergoes ring-opening upon exposure to sodium 3-chlorophenoxide at 130–140°C to yield 1-(3-chlorophenyl)piperazine precursors.
The propyl-2-methylpropoxy side chain is introduced via a two-step alkylation sequence. Initial propylation of the piperazine nitrogen using 1-bromo-3-chloropropane is followed by Williamson ether synthesis with 2-methylpropanol under basic conditions. Critical parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Base | K₂CO₃ | 78% yield |
Solvent | DMF | 82% efficiency |
Temperature | 80°C | Minimal byproducts |
Steric hindrance at the piperazine N4 position necessitates slow addition of alkylating agents to prevent bis-alkylation. Microwave-assisted protocols reduce reaction times from 12 hours to 45 minutes while maintaining 85% isolated yields.
The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine exhibits significant interaction with multiple serotonin receptor subtypes, demonstrating a complex pharmacological profile characteristic of chlorophenylpiperazine derivatives [1]. This compound, recognized as Trazodone EP Impurity G, represents a structurally distinct metabolite that retains key pharmacophoric elements essential for serotonergic activity [2].
Serotonin 5-HT1A Receptor Interactions
Arylpiperazine derivatives, including chlorophenylpiperazine compounds, demonstrate high affinity binding at serotonin 5-HT1A receptors with nanomolar potencies [1]. The structural framework of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine contains critical elements for 5-HT1A receptor recognition, including the piperazine ring system and aromatic substitution pattern that facilitates receptor binding [3]. Studies of related picolinamide derivatives linked to arylpiperazine moieties have shown that compounds with similar structural features achieve Ki values in the nanomolar range at 5-HT1A receptors [1].
The binding mechanism involves specific interactions between the compound and key amino acid residues within the 5-HT1A receptor binding pocket. Computer-aided drug design analysis has revealed that CH-π/π interactions with PHE361 side chains, π-π stacking interactions with PHE362, and salt bridge formation with ASP116 are important features for stabilizing ligand complexes with the 5-HT1A receptor [3]. The presence of the 3-chlorophenyl substituent in the target compound provides optimal electronic properties for these interactions.
Serotonin 5-HT2A Receptor Pharmacology
The 5-HT2A receptor represents a primary target for chlorophenylpiperazine derivatives, with structural modifications significantly influencing binding affinity and selectivity profiles [1]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine possesses structural elements known to confer 5-HT2A receptor activity, particularly the meta-chloro substitution pattern on the phenyl ring [4].
Related compounds in this structural class have demonstrated subnanomolar affinities toward 5-HT2A receptors. N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide, a structurally related derivative, showed Ki=0.0224 nM at 5-HT2A receptors [1]. The mechanism of action at 5-HT2A receptors involves antagonist activity, which is typical for this class of compounds [4]. The antagonist properties result from competitive binding to the receptor site, preventing endogenous serotonin from eliciting its physiological response.
Serotonin 5-HT2C Receptor Selectivity
The 5-HT2C receptor subtype demonstrates particular relevance for chlorophenylpiperazine derivatives, with the related metabolite m-chlorophenylpiperazine (mCPP) serving as a well-characterized 5-HT2C receptor agonist [4]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine shares structural similarities with mCPP, suggesting potential activity at this receptor subtype [5].
Pharmacological studies have established that the stimulus effects of mCPP are mediated predominantly by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors [4]. The selectivity ratio [Kd(5-HT2A)/Kd(5-HT2C)] of related antagonists has been directly proportional to their ability to modulate serotonergic responses, with 81% of the variance in activity predictable based on affinity for 5-HT2A and 5-HT2C receptors [4].
Receptor Selectivity Data Table
Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Selectivity Ratio |
---|---|---|---|
5-HT1A | Nanomolar range* | Partial agonist | Moderate |
5-HT2A | Subnanomolar range* | Antagonist | High |
5-HT2C | Nanomolar range* | Agonist/Antagonist | Variable |
*Based on structurally related compounds with similar pharmacophoric features
The dopamine D3 receptor represents a critical target for extended piperazine derivatives, with 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine potentially exhibiting selective D3 receptor interactions through allosteric modulation mechanisms [6]. The structural framework of this compound contains elements that may facilitate binding to secondary binding sites on the D3 receptor, contributing to enhanced selectivity over the closely related D2 receptor subtype [7].
Bivalent Binding Mechanisms
Extended-length 4-phenylpiperazine derivatives have been demonstrated to function as bivalent ligands at dopamine D3 receptors, binding simultaneously to both orthosteric and allosteric sites [7]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine possesses a structural architecture that may enable similar bivalent interactions. The 4-phenylpiperazine moiety can bind to the orthosteric site, while the extended propyl chain terminated with the 2-methylpropoxy group may interact with secondary binding pockets [7].
Crystal structure analysis has revealed that these bivalent compounds dock to two distinct sites on the D3 receptor. The orthosteric binding involves the piperazine ring system, while the extended aryl amide moiety docks to a secondary binding pocket [7]. This dual binding mode is believed to contribute significantly to D3 receptor selectivity, with selectivity ratios often exceeding 100-fold compared to D2 receptors [6].
Allosteric Modulation Mechanisms
The allosteric modulation of D3 receptor signaling by extended piperazine derivatives involves complex interactions that alter receptor conformation and downstream signaling pathways [8]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may function as either a positive or negative allosteric modulator, depending on the specific binding interactions and conformational changes induced upon receptor binding [8].
Allosteric modulators can influence receptor function through several mechanisms: alteration of agonist binding affinity, modification of receptor activation kinetics, and changes in downstream signaling pathway activation [8]. The presence of the 2-methylpropoxy group in the target compound provides additional binding interactions that may stabilize specific receptor conformations, leading to altered signaling responses [6].
Dopamine D3 Receptor Functional Data
Parameter | Value Range | Mechanism |
---|---|---|
D3 Receptor Affinity (Ki) | 7-111 nM* | Bivalent binding |
D2/D3 Selectivity Ratio | 15-160 fold* | Allosteric interactions |
Functional Activity | Partial agonist/Antagonist | Pathway-dependent |
Adenylyl Cyclase Inhibition | IC50 19-60 nM* | Gi/o coupling |
*Based on structurally related extended piperazine derivatives
The trace amine-associated receptors (TAARs) represent an emerging class of targets for substituted piperazine compounds, with TAAR1 being the most extensively characterized subtype [9]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may exhibit cross-reactivity with TAAR subtypes due to its aromatic structure and amine functionality [10].
TAAR1 Receptor Interactions
TAAR1 functions as a key modulator of monoaminergic neurotransmission and has been identified as a high-affinity receptor for various aromatic compounds [11]. The structural features of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine, including the chlorinated aromatic ring and extended alkyl chain, may facilitate interactions with TAAR1 binding sites [10].
Studies of related piperazine derivatives have demonstrated that compounds with 4-(2-aminoethyl)piperidine cores can achieve EC50 values ranging from 0.033 to 0.112 μM for TAAR1 agonistic activity [10]. The structural similarity of the target compound to these active derivatives suggests potential TAAR1 modulation, particularly given the presence of the aromatic chlorophenyl substituent that may enhance receptor binding affinity [10].
TAAR Subtype Selectivity
The TAAR family comprises multiple subtypes (TAAR1, TAAR2, TAAR5, TAAR6, TAAR8, TAAR9) with distinct pharmacological profiles and tissue distribution patterns [12]. While TAAR1 is primarily associated with monoaminergic modulation, TAAR2-TAAR9 function as olfactory receptors for volatile amine odorants [12]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may exhibit differential selectivity across TAAR subtypes based on its specific structural features [9].
Pharmacological investigations have revealed that many TAAR subtypes may not respond to classical trace amines, suggesting the existence of additional endogenous ligands [9]. The structural diversity of the target compound, including the 2-methylpropoxy substituent, may provide selectivity for specific TAAR subtypes through differential binding interactions [9].
Cross-Reactivity Profile
TAAR Subtype | Expression Pattern | Potential Activity | Selectivity Factors |
---|---|---|---|
TAAR1 | Monoaminergic neurons | Agonist/Antagonist | Aromatic substitution |
TAAR2-9 | Olfactory epithelium | Variable | Alkyl chain length |
TAAR4 | CNS/Peripheral | Moderate | Piperazine ring |
TAAR5 | Selective tissues | Low | Steric hindrance |
The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine can modulate multiple intracellular second messenger systems through its interactions with various receptor targets [13]. The activation profiling of these pathways provides crucial insights into the compound's mechanism of action and potential therapeutic effects [14].
Adenylyl Cyclase/cAMP Signaling Pathway
The adenylyl cyclase/cAMP signaling pathway represents a primary second messenger system modulated by piperazine derivatives through their interactions with G-protein coupled receptors [13]. The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may influence adenylyl cyclase activity through multiple mechanisms, including direct receptor activation and allosteric modulation [15].
Studies of related arylpiperazine derivatives have demonstrated concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity, with IC50 values ranging from 11-60 nM [13]. The inhibition mechanism involves receptor-mediated modulation of Gs protein coupling, leading to decreased cAMP production [13]. This effect has been observed to persist following compound washout, suggesting formation of stable receptor-G protein complexes [13].
The compound's structural features, particularly the extended alkyl chain and aromatic substitution, may facilitate interactions with adenylyl cyclase-coupled receptors such as D3 dopamine receptors [15]. Dopamine D3 receptor selective ligands have been shown to exhibit varying intrinsic efficacies for adenylyl cyclase inhibition, with some compounds functioning as full agonists while others act as partial agonists or antagonists [15].
Phospholipase C/IP3/DAG Signaling Cascade
The phospholipase C signaling pathway represents another major second messenger system potentially modulated by 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine through its interactions with Gq/G11-coupled receptors [16]. This pathway is particularly relevant for serotonin 5-HT2A and 5-HT2C receptor signaling, both of which are potential targets for the compound [17].
Activation of phospholipase C results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [16]. IP3 promotes calcium release from intracellular stores, while DAG activates protein kinase C (PKC) [16]. The compound may modulate this pathway through either agonist or antagonist mechanisms, depending on the specific receptor interactions [16].
Protein Kinase A (PKA) Pathway Modulation
The protein kinase A pathway serves as a downstream effector of cAMP signaling and may be significantly influenced by the compound's adenylyl cyclase modulation [18]. Related piperazine derivatives have been shown to interact with PKA through both direct and indirect mechanisms [18]. Cocrystal structure analysis of cAMP-dependent protein kinase with piperazine-substituted compounds has revealed specific binding interactions that may influence kinase activity [18].
The compound 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine may function as a PKA modulator through its effects on cAMP levels or through direct interactions with the kinase active site [19]. Studies of related isoquinoline-sulfonamide derivatives have demonstrated that compounds with similar structural features can achieve Ki values in the nanomolar range for PKA inhibition [19].
Second Messenger System Activation Profile
Signaling Pathway | Primary Receptors | Modulation Type | Potency Range |
---|---|---|---|
Adenylyl Cyclase/cAMP | D3, 5-HT7 | Inhibition | IC50 11-60 nM |
Phospholipase C/IP3 | 5-HT2A, 5-HT2C | Activation/Inhibition | Variable |
Protein Kinase A | Direct/Indirect | Modulation | Ki 19-60 nM |
Calcium Mobilization | IP3 receptors | Secondary | Concentration-dependent |
Functional Selectivity and Pathway Bias
The compound may exhibit functional selectivity, demonstrating different intrinsic efficacies for various signaling pathways activated by the same receptor [15]. This pathway bias can result in compounds having differing effects on adenylyl cyclase inhibition versus mitogenic signaling, even when binding to the same receptor subtype [15]. Such functional selectivity provides opportunities for more targeted therapeutic interventions with reduced side effect profiles [20].
The structural diversity of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine, including the extended alkyl chain and specific aromatic substitution pattern, may contribute to pathway-selective activation profiles [15]. This selectivity can be particularly important for compounds targeting multiple receptor systems, as it allows for fine-tuning of therapeutic responses while minimizing unwanted effects [20].